1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structure and properties It is a member of the chalcone family, which are aromatic ketones with two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-dimethylaminobenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-2′-hydroxychalcone
- 2′-Hydroxy-4-(dimethylamino)chalcone
- (E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Uniqueness
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one stands out due to its specific substitution pattern and the presence of both dimethylamino and hydroxy groups. These functional groups contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar chalcones .
Properties
CAS No. |
59817-20-8 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO2/c1-18(2)15-10-7-14(8-11-15)17(20)12-9-13-5-3-4-6-16(13)19/h3-12,19H,1-2H3 |
InChI Key |
CUYFIWYNYBJTGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O |
Origin of Product |
United States |
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